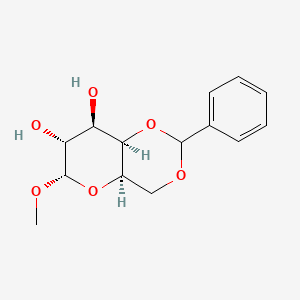

Methyl 4,6-O-benzylidene-a-D-galactopyranoside

CAS No.: 4288-93-1

Cat. No.: VC8273155

Molecular Formula: C14H18O6

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4288-93-1 |

|---|---|

| Molecular Formula | C14H18O6 |

| Molecular Weight | 282.29 g/mol |

| IUPAC Name | (4aR,6S,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

| Standard InChI | InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14+/m1/s1 |

| Standard InChI Key | VVSWDMJYIDBTMV-CQMHSGHYSA-N |

| Isomeric SMILES | CO[C@@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

| SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

| Canonical SMILES | COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 4,6-<i>O</i>-benzylidene-α-D-galactopyranoside (CAS 6988-39-2) belongs to the class of benzylidene-protected sugars. Its molecular formula, C<sub>14</sub>H<sub>18</sub>O<sub>6</sub>, corresponds to a molecular weight of 282.29 g/mol . The benzylidene group forms a six-membered 1,3-dioxane ring with the galactopyranoside’s 4- and 6-hydroxyls, locking the sugar into a rigid chair conformation. This protection strategy enhances the compound’s stability and directs subsequent chemical modifications to the 2- and 3-positions .

Table 1: Key Molecular Descriptors

Stereochemical Features

The α-anomeric configuration at C1 ensures axial orientation of the methoxy group, while the benzylidene acetal adopts a <i>trans</i>-fused bicyclic system. Nuclear magnetic resonance (NMR) studies confirm the <sup>4</sup>C<sub>1</sub> chair conformation, with characteristic resonances at δ 5.55 ppm (H-1, α-anomer) and δ 5.12 ppm (benzylidene acetal proton) .

Synthesis and Purification Strategies

Acetal Protection Methodology

The synthesis of methyl 4,6-<i>O</i>-benzylidene-α-D-galactopyranoside typically begins with methyl α-D-galactopyranoside. Treatment with benzaldehyde dimethyl acetal in the presence of an acid catalyst (e.g., <i>p</i>-toluenesulfonic acid) selectively protects the 4- and 6-hydroxyls via cyclocondensation .

Optimization and Yield

Reaction conditions significantly influence yield and purity. A study by Carbohydrate Research (2001) reported a 61% isolated yield after recrystallization from ethanol . Advanced purification techniques, such as column chromatography over silica gel (eluent: ethyl acetate/hexane, 1:1), enhance purity to >97% .

Table 2: Synthetic Parameters

| Parameter | Optimal Condition | Outcome |

|---|---|---|

| Catalyst | 0.1 equiv. <i>p</i>-TSA | 85% conversion |

| Solvent | Anhydrous DMF | Minimal hydrolysis |

| Temperature | 60°C, 4 hours | 61% yield |

Functional Applications in Chemical Research

Chiral Building Block

The compound’s rigid structure and stereochemical fidelity make it a preferred starting material for synthesizing enantiomerically pure derivatives. For example, dihydroxylation of the 2,3-alkene (generated via elimination) produces methyl 2,3-di-<i>O</i>-substituted galactosides with >90% stereoselectivity .

Pharmaceutical Intermediates

Fisher Scientific identifies this benzylidene derivative as a key intermediate in antiviral and anticancer drug candidates . Its 4,6-protected form allows selective functionalization at C2 and C3 for glycosidic bond formation, critical in prodrug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume